Thieno[3,2-b]pyridine-2-carbaldehyde
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Overview
Description
Thieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The molecular weight of this compound is 164.21 .
Synthesis Analysis
Thieno[3,2-b]pyridine derivatives have been synthesized using various approaches . For instance, one approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another approach involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H and its InChI key is HGZQKYOLRLVMHZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 164.21 and its InChI code is 1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H .Scientific Research Applications
Synthesis and Anticancer Activity
A series of novel α-aminophosphonate derivatives containing thieno(3,2-c)pyridine were synthesized from thieno(3,2-c)pyridine-2-carbaldehyde. These compounds, particularly 6k and 6o, exhibited significant anticancer activity against EC109 and HepG2 cell lines, showcasing more than 90% inhibitory rates against HepG2, indicating their potential as therapeutic agents in cancer treatment (马姣丽 et al., 2013).
Coordination Chemistry and Material Science
Efficient syntheses of 4′-(2-thienyl)- and 4′-(3-thienyl)-2,2′:6′,2″-terpyridines have been reported, with the formation and characterization of Fe(II), Ru(II), Os(II), and Co(II) complexes. These complexes, containing thieno[3,2-b]pyridine-2-carbaldehyde derivatives, underscore their importance in coordination chemistry and potential applications in material science (E. Constable et al., 2004).
Novel Trinuclear Complexes
The synthesis of Cu(II)-Ru(II)-Cu(II) trinuclear complexes via redox reaction of copper(I) across thiosemicarbazones coordinated to ruthenium(II) was achieved. These complexes represent a significant advancement in the field of inorganic chemistry, illustrating the versatile coordination behavior of this compound derivatives and their potential in catalysis and material science (T. Lobana et al., 2008).
Unnatural DNA Base Pairing
Pyrrole-2-carbaldehyde, a derivative, has been studied for its role in forming an unnatural base pair with 7-(2-thienyl)imidazo[4,5-b]pyridine in DNA. This study contributes to the understanding of unnatural base pair stability and provides insights into the potential for expanding the genetic alphabet, which could have implications for genetic engineering and synthetic biology (Paulami Ghosh et al., 2021).
Synthetic Methodologies
This compound serves as a precursor in various synthetic methodologies for the development of novel heterocyclic compounds. These methodologies facilitate the synthesis of compounds with potential applications in drug discovery, material science, and chemical biology, illustrating the versatility and importance of this compound in organic synthesis (A. Graulich & J. Liégeois, 2004).
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with a variety of potential targets. The reported targets include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . Among these, the A2A receptor showed the strongest binding, making it the most plausible target, closely followed by tubulin .
Mode of Action
It is known that thieno[2,3-b]pyridines can act as pim-1 kinase inhibitors and multidrug resistance modulators . This suggests that this compound may interact with its targets to inhibit their function, potentially leading to changes in cellular processes.
Biochemical Pathways
Thieno[2,3-b]pyridines have been reported to have a broad range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Thieno[2,3-b]pyridines have been reported to have a broad range of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . The safety information pictograms indicate a warning with hazard statements H302, H315, H319, H335, and precautionary statements P261 .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLZTHJABCULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-18-1 |
Source
|
Record name | thieno[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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